An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(2-chlorophenyl)-1,3,2-dioxaborinane, a versatile boronic ester with significant applications in organic synthesis. Boronic acids and their derivatives are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, with 1,3,2-dioxaborinanes offering distinct advantages in terms of stability and handling. This document details a robust synthetic protocol, explores the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization and quality control of the target compound. The information presented herein is intended to equip researchers with the practical and theoretical knowledge necessary for the successful preparation and utilization of this important synthetic intermediate.
Introduction: The Significance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a member of the boronic ester family, which are derivatives of boronic acids. These organoboron compounds are exceptionally useful in organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful tool for the construction of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
The 1,3,2-dioxaborinane ring system, formed by the esterification of a boronic acid with propane-1,3-diol, imparts several advantageous properties compared to the free boronic acid or other boronic esters like the pinacol ester. These include:
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Enhanced Stability: Dioxaborinanes often exhibit improved stability towards air and moisture, facilitating easier handling and storage.[3][4][5][6] They are generally stable under normal temperatures and pressures.[3]
-
Modified Reactivity: The electronic and steric properties of the diol backbone can influence the reactivity of the boronic ester in cross-coupling reactions, sometimes leading to improved yields and selectivities.
-
Purification Advantages: The cyclic ester structure can aid in purification by chromatography.
The presence of the 2-chlorophenyl group makes this particular reagent a valuable building block for introducing this substituted aryl moiety into more complex molecules. The chlorine atom can serve as a handle for further functionalization or can be a key pharmacophoric element in a drug candidate.
Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
The synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane is typically achieved through the esterification of 2-chlorophenylboronic acid with propane-1,3-diol. This is a condensation reaction where water is eliminated.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of propane-1,3-diol on the electrophilic boron atom of 2-chlorophenylboronic acid. The removal of water drives the equilibrium towards the formation of the cyclic boronic ester. The use of a dehydrating agent or azeotropic removal of water can enhance the reaction rate and yield.
Experimental Protocol
This protocol describes a general and reliable method for the synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane.
Materials and Reagents:
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2-Chlorophenylboronic acid
-
Propane-1,3-diol
-
Anhydrous toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous magnesium sulfate or sodium sulfate (optional, for drying)
-
Dean-Stark apparatus (or equivalent for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chlorophenylboronic acid (1.0 equivalent).
-
Addition of Reagents: Add propane-1,3-diol (1.1 to 1.2 equivalents) to the flask.
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is being formed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 2-(2-chlorophenyl)-1,3,2-dioxaborinane. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(2-chlorophenyl)-1,3,2-dioxaborinane, ¹H, ¹³C, and ¹¹B NMR are particularly informative.[7][8]
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the propane-1,3-diol backbone. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the aromatic and aliphatic carbons.
-
¹¹B NMR: The boron NMR spectrum is crucial for confirming the presence and chemical environment of the boron atom. A single resonance in the expected chemical shift range for a tricoordinate boronic ester provides strong evidence for the successful formation of the product.
Table 1: Expected NMR Data for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.2 - 7.8 | Multiplets | Aromatic protons |
| ¹H | ~4.1 | Triplet | O-CH₂- (positions 4 and 6 of the dioxaborinane ring) |
| ¹H | ~2.0 | Quintet | -CH₂- (position 5 of the dioxaborinane ring) |
| ¹³C | 125 - 140 | Multiple signals | Aromatic carbons |
| ¹³C | ~62 | Single signal | O-CH₂- (positions 4 and 6 of the dioxaborinane ring) |
| ¹³C | ~28 | Single signal | -CH₂- (position 5 of the dioxaborinane ring) |
| ¹¹B | 20 - 30 | Broad singlet | B-O |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[9][10][11] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed. The observed molecular ion peak should correspond to the calculated molecular weight of 2-(2-chlorophenyl)-1,3,2-dioxaborinane.
Physical Properties
Table 2: Physical Properties of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
| Property | Value |
| Molecular Formula | C₉H₁₀BClO₂ |
| Molecular Weight | 196.44 g/mol |
| Appearance | White to off-white solid or colorless liquid |
| Melting Point | Approximately 37 °C[12] |
| Solubility | Soluble in many organic solvents (e.g., THF, Dichloromethane, Toluene) |
Applications in Organic Synthesis
The primary application of 2-(2-chlorophenyl)-1,3,2-dioxaborinane is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[13][14] This allows for the efficient formation of a carbon-carbon bond between the 2-chlorophenyl group and a variety of sp²-hybridized carbon atoms (from aryl, vinyl, or heteroaryl halides or triflates).
Suzuki-Miyaura Cross-Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all chemicals, appropriate safety precautions should be taken when handling 2-(2-chlorophenyl)-1,3,2-dioxaborinane and its precursors. It is important to handle this compound in a well-ventilated area, preferably a fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as water and strong oxidizing agents.[3][5]
Conclusion
2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation, enhanced stability, and utility in powerful carbon-carbon bond-forming reactions make it an important tool for researchers in academia and industry. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the successful synthesis, characterization, and application of this key building block.
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